molecular formula C11H8INO2 B13665089 Methyl 7-iodoisoquinoline-3-carboxylate

Methyl 7-iodoisoquinoline-3-carboxylate

Cat. No.: B13665089
M. Wt: 313.09 g/mol
InChI Key: SONQFUMSFQNXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 7th position and a carboxylate group at the 3rd position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoquinoline is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 7-iodoisoquinoline is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidoisoquinoline derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Methyl 7-iodoisoquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-iodoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylate group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-isoquinolinecarboxylate: Lacks the iodine atom at the 7th position, resulting in different chemical properties and reactivity.

    7-Bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.

    Isoquinoline-3-carboxylic acid: The absence of the methyl ester group and iodine atom makes it less versatile in certain synthetic applications.

Uniqueness

Methyl 7-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 7-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3

InChI Key

SONQFUMSFQNXJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.